Manganese acetylacetonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

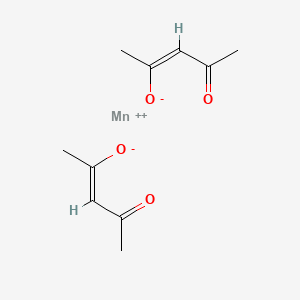

Structure

3D Structure of Parent

Properties

IUPAC Name |

manganese(2+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Mn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZQURFYFJBOCE-FDGPNNRMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MnO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17272-66-1 (Parent) | |

| Record name | Manganese acetylacetonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30904284 | |

| Record name | Manganese acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | Manganese(II) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14024-58-9 | |

| Record name | Manganese acetylacetonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentane-2,4-dionato-O,O')manganese | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of manganese(III) acetylacetonate from potassium permanganate

An In-depth Technical Guide to the Synthesis of Manganese(III) Acetylacetonate (B107027) from Potassium Permanganate (B83412)

Introduction

Manganese(III) acetylacetonate, with the chemical formula Mn(C₅H₇O₂)₃, is a coordination complex of significant interest in various chemical fields.[1] It is widely utilized as a catalyst and co-catalyst in numerous chemical reactions, including polymerization, oxidation, hydrogenation, and coupling reactions.[1][2][3] Its utility also extends to materials science and as a precursor for the synthesis of other manganese compounds.[1] This technical guide provides a comprehensive overview of the synthesis of manganese(III) acetylacetonate, with a specific focus on methods employing potassium permanganate as a key reagent. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Chemistry

The synthesis of manganese(III) acetylacetonate from potassium permanganate involves a redox reaction coupled with coordination chemistry. In this process, the manganese in potassium permanganate, which is in the +7 oxidation state, is reduced to the +3 state. Acetylacetone (B45752) (2,4-pentanedione) acts as both a reducing agent and a chelating ligand.[4][5]

In the presence of a base or upon heating, acetylacetone can be deprotonated to form the acetylacetonate anion (acac⁻).[6][7] This anion is a bidentate ligand, coordinating to the manganese ion through its two oxygen atoms to form a stable chelate complex.[6][8]

Two primary synthetic routes are commonly employed:

-

Direct Synthesis: A more environmentally friendly approach where potassium permanganate is directly reacted with an excess of acetylacetone in an aqueous medium.[2][4]

-

Stepwise Oxidation: A traditional method where a manganese(II) salt is first complexed with acetylacetone, and then oxidized to manganese(III) using potassium permanganate.[6][7][9][10] This method often employs a buffer, such as sodium acetate (B1210297), to control the pH.[6]

Experimental Protocols

Protocol 1: Direct Synthesis from Potassium Permanganate and Acetylacetone

This method is considered a "green" process as it avoids the use of additional metal salts and organic solvents.[2]

Materials:

-

Potassium permanganate (KMnO₄)

-

Acetylacetone (C₅H₈O₂)

-

Distilled water

-

Calcium chloride (fused, for drying)

Equipment:

-

Reaction vessel (e.g., beaker or round-bottom flask)

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

Water bath for heating

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum source

-

Desiccator

Procedure:

-

Dissolve 5 g of potassium permanganate in 50 mL of distilled water in the reaction vessel with continuous stirring. A water bath can be used to facilitate dissolution.[2]

-

Once the potassium permanganate is fully dissolved, add distilled acetylacetone to the solution with continuous stirring. A molar ratio of 7:1 of acetylacetone to KMnO₄ has been shown to give high conversion.[2][4]

-

During the addition of acetylacetone, the formation of dark, shiny crystals of manganese(III) acetylacetonate will be observed.[2]

-

Heat the reaction mixture to approximately 75°C and maintain this temperature for about 60 minutes with continuous stirring to ensure complete reaction.[2][4]

-

After the heating period, cool the mixture for 10 minutes to allow for complete crystallization.[2]

-

Filter the dark crystals using a Büchner funnel under suction.[2]

-

Dry the collected crystals in a vacuum desiccator over fused calcium chloride for at least 15 minutes.[2]

Protocol 2: Stepwise Oxidation of a Manganese(II) Salt

This traditional method involves the in-situ formation of a manganese(II) complex followed by oxidation.

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Acetylacetone (C₅H₈O₂)

-

Potassium permanganate (KMnO₄)

-

Distilled water

-

Acetone (B3395972) (for washing)

Equipment:

-

Reaction vessel (e.g., beaker or round-bottom flask)

-

Stirring apparatus

-

Heating apparatus (e.g., hot plate)

-

Filtration apparatus

-

Ice bath

Procedure:

-

In a 200 mL beaker, dissolve 5 g of manganese(II) chloride tetrahydrate and 1.3 g of sodium acetate trihydrate in 200 mL of distilled water.[6]

-

While stirring, slowly add 21 cm³ of acetylacetone to the solution. This will form a two-phase system.[6]

-

Prepare a solution of potassium permanganate by dissolving 1 g of KMnO₄ in 50 cm³ of distilled water. Ensure all the KMnO₄ is dissolved.[6][11]

-

Add the potassium permanganate solution to the reaction mixture.[6]

-

After a few minutes, add a solution of 13 g of sodium acetate trihydrate in a small amount of water to the reaction mixture with stirring.[6]

-

Heat the solution to about 60°C with continuous stirring for 30 minutes.[6]

-

Cool the resulting solution in an ice-water bath to induce crystallization.[6]

-

Filter the solid complex by suction filtration.[6]

-

Wash the collected product with acetone and continue to apply suction until it is dry.[6]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of manganese(III) acetylacetonate.

Table 1: Summary of Reaction Conditions for the Synthesis of Mn(acac)₃

| Parameter | Direct Synthesis (Protocol 1) | Stepwise Oxidation (Protocol 2) |

| Manganese Source | Potassium Permanganate (KMnO₄) | Manganese(II) Chloride (MnCl₂·4H₂O) |

| Oxidizing Agent | Self (KMnO₄) | Potassium Permanganate (KMnO₄) |

| Ligand Source | Acetylacetone | Acetylacetone |

| Molar Ratio (acac:Mn source) | 7:1[2][4] | ~8:1 (approximate) |

| Solvent | Water[2] | Water[6] |

| Reaction Temperature | 75°C[2][4] | 60°C[6] |

| Reaction Time | 60 minutes[2][4] | 30 minutes[6] |

| Reported Yield/Conversion | Up to 98% conversion[2][4] | Not specified, but a solid complex is formed[6] |

Table 2: Characterization Data for Manganese(III) Acetylacetonate

| Property | Description |

| Appearance | Dark brown to black, shiny crystals.[1][2][12] |

| Solubility | Soluble in organic solvents like chloroform, benzene, and toluene.[1] |

| Melting Point | 220-225°C[1] |

| FTIR Spectroscopy (cm⁻¹) | Strong absorption bands around 1588, 1514, and 1384 (C-O, carboxylate), and a band around 565 (Mn-O stretching).[2] |

| Magnetic Properties | Paramagnetic, high-spin d⁴ complex.[1][9] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of Mn(acac)₃.

Reaction Pathway

Caption: Simplified reaction pathway for Mn(acac)₃ synthesis.

Characterization of Manganese(III) Acetylacetonate

To confirm the successful synthesis of the target compound, several analytical techniques are employed:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the Mn-O bond and the coordinated acetylacetonate ligand.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Mn(III) ion, ¹H-NMR spectra will show broad and downfield-shifted resonances.[9][10]

-

X-Ray Diffraction (XRD): Can be used to determine the crystalline structure of the product.[2]

-

Energy Dispersive X-ray Fluorescence (EDIX): Confirms the presence and relative abundance of manganese in the final product.[2]

-

Melting Point Determination: A sharp melting point within the expected range indicates the purity of the synthesized complex.[12]

Conclusion

The synthesis of manganese(III) acetylacetonate from potassium permanganate is a well-established process that can be approached through different methodologies. The direct synthesis method offers a greener alternative, while the stepwise oxidation of a manganese(II) salt is a more traditional and also reliable route. The choice of method may depend on the availability of starting materials, desired purity, and environmental considerations. Proper characterization of the final product is crucial to ensure its identity and purity for subsequent applications in research and industry.

References

- 1. nbinno.com [nbinno.com]

- 2. Preparation of manganese (III) acetylacetonate nanoparticles via an environmentally benign route [academic.hep.com.cn]

- 3. nbinno.com [nbinno.com]

- 4. Preparation of manganese (III) acetylacetonate nanoparticles via an environmentally benign route [journal.hep.com.cn]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. One Part of Chemistry: Synthesis of Metal Acetylacetonates [1chemistry.blogspot.com]

- 7. Metal Acetylacetonate Synthesis - 1582 Words | Internet Public Library [ipl.org]

- 8. americanelements.com [americanelements.com]

- 9. azom.com [azom.com]

- 10. magritek.com [magritek.com]

- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 12. scribd.com [scribd.com]

Green Synthesis of Manganese Acetylacetonate Nanoparticles: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the green synthesis of manganese (III) acetylacetonate (B107027) (Mn(acac)3) nanoparticles, tailored for researchers, scientists, and drug development professionals. It details an environmentally benign aqueous synthesis method, offering a sustainable alternative to traditional organometallic routes. The guide includes in-depth experimental protocols for synthesis and characterization, a summary of quantitative data, and an exploration of the potential applications of these nanoparticles, particularly in the biomedical field. A significant focus is placed on the cellular interactions of manganese-containing nanoparticles, with a discussion of hypothesized signaling pathways involved in nanoparticle-induced apoptosis, a critical aspect for their application in drug delivery and cancer therapy.

Introduction

The field of nanotechnology has witnessed exponential growth, with nanoparticles being explored for a myriad of applications in medicine, catalysis, and materials science. Manganese acetylacetonate nanoparticles are of particular interest due to the versatile catalytic and magnetic properties of manganese.[1] The traditional synthesis of these nanoparticles often involves organic solvents and harsh reaction conditions, raising environmental and safety concerns. Green chemistry offers a paradigm shift, emphasizing the use of eco-friendly solvents, milder reaction conditions, and the reduction of hazardous byproducts.[2]

This guide focuses on the green synthesis of manganese (III) acetylacetonate nanoparticles, providing a detailed protocol for a proven aqueous-based method. Furthermore, it delves into the crucial aspect of nanoparticle-cell interactions, which is paramount for their use in biomedical applications such as drug delivery and cancer therapy.[3][4] Understanding the cellular uptake and subsequent signaling pathways triggered by these nanoparticles is essential for designing safe and effective therapeutic agents.[5] This document aims to be a valuable resource for researchers by providing not only the "how-to" of synthesis and characterization but also the "why" by exploring the fundamental biological interactions.

Green Synthesis Methodologies

The adoption of green chemistry principles in nanoparticle synthesis is crucial for sustainable technological advancement. This section details an environmentally benign aqueous synthesis route for manganese (III) acetylacetonate nanoparticles.

Aqueous Precipitation Method

This method provides a simple and efficient route to synthesize Mn(acac)3 nanoparticles using water as the solvent, thereby avoiding the use of hazardous organic solvents.[6][7] The reaction proceeds via the hydrolysis of potassium permanganate (B83412) (KMnO4) followed by a reaction with acetylacetone (B45752).[6]

Experimental Protocol:

Materials:

-

Potassium permanganate (KMnO4)[6]

-

Acetylacetone (C5H8O2)[6]

-

Distilled water[6]

-

Fused calcium chloride (CaCl2) (for drying)[6]

Equipment:

-

Batch reactor system with continuous stirring (e.g., magnetic stirrer with heating plate)

-

Water bath for heating[6]

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum drying oven or desiccator[6]

Procedure:

-

Dissolution of KMnO4: Dissolve 5 g of KMnO4 in 50 mL of distilled water in the batch reactor with continuous stirring. The heating of the reaction can be carried out using a water bath.[6]

-

Addition of Acetylacetone: Once the KMnO4 is completely dissolved, add distilled acetylacetone to the solution with continuous stirring. A molar ratio of 7:1 of acetylacetone to KMnO4 is recommended for optimal conversion.[7]

-

Reaction: Maintain the reaction at 75°C for 60 minutes with continuous stirring. During the reaction, the formation of white crystalline precipitates will be observed.[7]

-

Crystallization and Cooling: After the reaction period, allow the mixture to cool for 10 minutes to ensure complete deposition of the dark, shiny crystals of Mn(acac)3.[6]

-

Filtration and Washing: Filter the formed crystals using a filtration apparatus.

-

Drying: Dry the filtered crystals in a vacuum over fused CaCl2 for 15 minutes.[6]

Alternative Green Synthesis Approaches (Brief Overview)

While the aqueous precipitation method is well-documented, other green synthesis techniques hold promise for the production of this compound nanoparticles. These methods, which often lead to smaller particle sizes and higher yields, include:

-

Microwave-Assisted Synthesis: This method utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, often resulting in shorter reaction times and improved energy efficiency.[8][9]

-

Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-intensity ultrasound can induce acoustic cavitation, creating localized hot spots with high temperatures and pressures, which can drive the chemical reaction and lead to the formation of smaller, more uniform nanoparticles.[10][11]

-

Plant Extract-Mediated Synthesis: This approach uses phytochemicals present in plant extracts as reducing and capping agents, offering a completely biological and environmentally friendly route to nanoparticle synthesis. While this has been explored for manganese oxide nanoparticles, its application for this compound is an area for further research.[12]

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the aqueous precipitation method for the synthesis of manganese (III) acetylacetonate nanoparticles.

| Parameter | Value | Reference |

| Molar Ratio (Acetylacetone:KMnO4) | 7:1 | [7] |

| Reaction Temperature | 75°C | [7] |

| Reaction Time | 60 minutes | [7] |

| Reaction Conversion | ~98% | [7] |

| Particle Size (Diameter) | ~146 nm | [6][7][13] |

| Wall Thickness | ~60 nm | [7][13] |

Characterization of Nanoparticles

Proper characterization of the synthesized nanoparticles is essential to confirm their identity, size, morphology, and purity. This section provides detailed protocols for key characterization techniques.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and size of the nanoparticles.

Experimental Protocol:

-

Sample Preparation:

-

Grind the dried Mn(acac)3 crystal samples.

-

Mount the powdered sample onto an SEM stub using double-sided conductive carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or gold/palladium) to prevent charging under the electron beam.

-

-

Imaging:

-

Load the prepared stub into the SEM chamber.

-

Evacuate the chamber to high vacuum.

-

Apply an accelerating voltage (e.g., 20 kV).

-

Focus the electron beam on the sample and acquire images at various magnifications to observe the overall morphology and individual nanoparticles.

-

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of the synthesized nanoparticles.

Experimental Protocol:

-

Sample Preparation:

-

Finely grind the dried Mn(acac)3 nanoparticle sample to a homogenous powder.

-

Mount the powder onto a sample holder, ensuring a flat and level surface.

-

-

Data Acquisition:

-

Place the sample holder in the XRD instrument.

-

Set the X-ray source (e.g., Cu Kα radiation).

-

Scan the sample over a range of 2θ angles (e.g., 10-80 degrees) with a defined step size and dwell time.

-

-

Data Analysis:

-

Identify the diffraction peaks in the resulting XRD pattern.

-

Compare the peak positions and intensities with standard diffraction patterns from databases (e.g., JCPDS) to confirm the crystalline phase of Mn(acac)3.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present in the synthesized compound, confirming the coordination of the acetylacetonate ligand to the manganese ion.

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dried Mn(acac)3 nanoparticle sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogenous mixture is obtained.

-

Place the mixture into a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm-1).

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the acetylacetonate ligand and the Mn-O bond to confirm the formation of the complex.

-

Biological Interactions and Signaling Pathways

The interaction of nanoparticles with biological systems is a critical area of study for their application in drug delivery and therapy. While research specifically on this compound nanoparticles is emerging, studies on other manganese-containing nanoparticles provide valuable insights into their potential cellular effects.

Cellular Uptake and Oxidative Stress

Manganese nanoparticles have been shown to be effectively internalized by cells, such as dopaminergic neuronal cells, via mechanisms that can involve transferrin receptors.[5][14] Once inside the cell, these nanoparticles can induce oxidative stress through the generation of reactive oxygen species (ROS).[5][14] This increase in ROS can lead to cellular damage and trigger downstream signaling events.

Hypothesized Signaling Pathway: Induction of Apoptosis

The accumulation of ROS and the presence of manganese ions can lead to mitochondrial dysfunction and the initiation of apoptosis, or programmed cell death.[5][14] This is a key mechanism for the anticancer activity of many nanoparticle-based therapies.[15] A hypothesized signaling pathway for manganese nanoparticle-induced apoptosis is as follows:

-

Internalization and ROS Production: The nanoparticles are internalized by the cell. This leads to an increase in intracellular ROS.[5][14]

-

Caspase Activation: The elevated ROS levels can trigger the activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis.[5][14] Specifically, the activation of initiator caspases leads to the cleavage and activation of executioner caspases, such as caspase-3.[5][14]

-

PKCδ Cleavage: Activated caspase-3 can cleave and activate protein kinase C delta (PKCδ), a pro-apoptotic protein.[5][14]

-

Autophagy Induction: Manganese nanoparticles have also been shown to induce autophagy, a cellular process of self-digestion, as evidenced by changes in the levels of Beclin1 and LC3 proteins.[5][14]

-

Apoptosis: The culmination of these events leads to the dismantling of the cell and its eventual death.

The cGAS-STING pathway, which is involved in the innate immune response, has also been implicated in the cellular response to manganese-based nanoparticles, further highlighting their potential in immunotherapy.[2]

Visualizations

Experimental Workflow

Caption: Aqueous Synthesis of Mn(acac)3 Nanoparticles.

Signaling Pathway

Caption: Hypothesized Apoptosis Pathway.

Conclusion

This technical guide has provided a detailed overview of the green synthesis of manganese (III) acetylacetonate nanoparticles, with a focus on an environmentally benign aqueous precipitation method. The inclusion of detailed experimental protocols for synthesis and characterization aims to facilitate the reproduction and further development of these methods in a research setting. The exploration of the biological interactions and hypothesized signaling pathways of manganese-containing nanoparticles provides a crucial context for their potential use in drug delivery and cancer therapy. The induction of apoptosis through oxidative stress and caspase activation highlights a promising avenue for therapeutic intervention. Further research is warranted to explore alternative green synthesis routes, such as microwave and ultrasound-assisted methods, and to elucidate the specific signaling pathways activated by this compound nanoparticles in various cell types. Such studies will be instrumental in advancing the development of these nanoparticles for clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Activating the cGAS-STING Pathway by Manganese-Based Nanoparticles Combined with Platinum-Based Nanoparticles for Enhanced Ovarian Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Manganese Nanoparticle Activates Mitochondrial Dependent Apoptotic Signaling and Autophagy in Dopaminergic Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]

- 7. Preparation of manganese (III) acetylacetonate nanoparticles via an environmentally benign route [academic.hep.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. Microwave-assisted synthesis of nanomaterials: a green chemistry perspective and sustainability assessment - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 10. shinshu-u.ac.jp [shinshu-u.ac.jp]

- 11. Ultrasound Assisted Green Synthesis of Silver and Iron Oxide Nanoparticles Using Fenugreek Seed Extract and Their Enhanced Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Manganese nanoparticle activates mitochondrial dependent apoptotic signaling and autophagy in dopaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms and Applications of Manganese-Based Nanomaterials in Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of manganese(III) acetylacetonate

An In-depth Technical Guide to Manganese(III) Acetylacetonate (B107027): Core Properties and Applications

Introduction

Manganese(III) acetylacetonate, with the chemical formula Mn(C₅H₇O₂)₃, is a coordination complex that has garnered significant attention in various scientific fields.[1] As a stable source of Manganese(III), this dark crystalline solid serves as a versatile one-electron oxidizing agent and a catalyst in a multitude of organic reactions.[2] Its unique electronic structure, magnetic properties, and reactivity make it an invaluable tool for researchers, scientists, and professionals in drug development and materials science.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of Manganese(III) acetylacetonate, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.

Physical and Chemical Properties

Manganese(III) acetylacetonate is a black or dark brown crystalline powder.[5][6] It is a high-spin d⁴ complex, which gives rise to its characteristic paramagnetism and a distorted octahedral geometry due to the Jahn-Teller effect.[1][2][7] This distortion typically manifests as a tetragonal elongation, where two axial manganese-oxygen bonds are significantly longer than the four equatorial bonds.[2][7]

Data Presentation: Quantitative Properties

The fundamental physical and spectroscopic data for Manganese(III) acetylacetonate are summarized in the tables below for easy reference.

Table 1: Physical Properties of Manganese(III) Acetylacetonate

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁MnO₆[5][8][9] |

| Molecular Weight | 352.26 g/mol [5][8][10] |

| Appearance | Black, dark brown, or dark green crystalline powder[1][5][11] |

| Melting Point | 159-161 °C (with decomposition)[5][6][9][10] |

| Solubility | Soluble in organic solvents such as benzene, chloroform, toluene, and ethyl acetate; also soluble in dimethyl sulfoxide (B87167) (DMSO).[1][9][12] |

| Magnetic Properties | Paramagnetic, high-spin d⁴ complex with four unpaired electrons.[1][2][11] |

Table 2: Spectroscopic Data for Manganese(III) Acetylacetonate

| Spectroscopic Technique | Characteristic Features |

|---|---|

| UV-Vis | A single broad d-d transition absorption band is observed in the visible spectrum at approximately 500 nm, giving the compound a green appearance in transmitted light.[11] |

| Infrared (IR) | Characteristic bands for the acetylacetonate ligand include: ν(C=O) at ~1577 cm⁻¹ and ν(C=C) + ν(C-C) at ~1522 cm⁻¹.[13] A strong peak assigned to the Mn-O stretching vibration is also present.[14] |

Chemical Reactivity and Stability

The chemical behavior of Mn(acac)₃ is dominated by its ability to act as a one-electron oxidant.[2] This reactivity is central to its function as a catalyst, where it facilitates redox cycling between the Mn(III) and Mn(II) states.[2][3] It is known to oxidize various organic substrates, including phenols, β-dicarbonyl compounds, and thiols.[2][3]

The compound is stable under normal storage conditions but can decompose when exposed to heat or light.[1][6] Thermogravimetric analysis indicates it is stable up to approximately 270°C, after which it undergoes decomposition.[2][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of Manganese(III) acetylacetonate.

Experimental Protocol: Environmentally Benign Synthesis

In response to the need for sustainable chemical processes, a "green" synthesis method has been developed that avoids hazardous solvents.[16]

Methodology:

-

Dissolve 5 grams of potassium permanganate (B83412) (KMnO₄) in 50 mL of distilled water in a batch system with continuous stirring, using a water bath for heating.[16]

-

Once the KMnO₄ is fully dissolved, add distilled acetylacetone (B45752) to the solution while maintaining continuous stirring.[16]

-

During the reaction, white crystalline precipitates may be observed initially, followed by the formation of the dark product.[16]

-

After the addition of acetylacetone is complete, cool the entire mixture for 10 minutes to ensure complete crystal deposition.[16]

-

Filter the resulting dark, shiny crystals of Mn(acac)₃.[16]

-

Dry the collected product in a vacuum over fused CaCl₂ for 15 minutes.[16]

This method can achieve a reaction conversion of approximately 98% under optimized conditions (molar ratio of 7:1 acetylacetone to KMnO₄, 75°C, 60 minutes).[16]

Characterization Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of the acetylacetonate ligands coordinated to the manganese center by identifying characteristic vibrational bands.[17]

-

UV-Visible (UV-Vis) Spectroscopy: Employed to study the electronic transitions within the complex, particularly the d-d transitions that are characteristic of its electronic structure.[17][18]

-

X-ray Diffraction (XRD): A critical technique for determining the solid-state crystal structure, confirming the octahedral coordination, and quantifying the Jahn-Teller distortion.[16][19]

-

Magnetic Susceptibility Measurement: Techniques such as the Gouy method or Evan's method (NMR) are used to determine the paramagnetic nature of the complex and to calculate the number of unpaired electrons.[17][18]

Mandatory Visualizations

Diagrams illustrating key processes provide a clear understanding of the workflows and mechanisms involving Manganese(III) acetylacetonate.

Caption: Experimental workflow for the synthesis and characterization of Mn(acac)₃.

References

- 1. nbinno.com [nbinno.com]

- 2. Manganese(III)acetylacetonate | 14284-89-0 | Benchchem [benchchem.com]

- 3. Buy Manganese(III)acetylacetonate | 14284-89-0 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Manganese(III) acetylacetonate | Mn(acac)3 | C15H21MnO6 - Ereztech [ereztech.com]

- 6. geneseo.edu [geneseo.edu]

- 7. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 8. Acetylacetone Manganese(III) Salt | C15H21MnO6 | CID 6537921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 14284-89-0 CAS MSDS (Manganic acetylacetonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Manganese(III) acetylacetonate technical grade 14284-89-0 [sigmaaldrich.com]

- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 12. mdpi.com [mdpi.com]

- 13. iiste.org [iiste.org]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Preparation of manganese (III) acetylacetonate nanoparticles via an environmentally benign route [academic.hep.com.cn]

- 17. Spectroscopic Characteristics of Highly Selective Manganese Catalysis in Acqueous Polyurethane Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Crystal Structure of Manganese(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of manganese(III) acetylacetonate (B107027), a compound of significant interest in catalysis, materials science, and as a precursor in chemical synthesis. This document details the crystallographic parameters of its various polymorphs, outlines the experimental protocols for its synthesis and structural determination, and visualizes key concepts and workflows.

Introduction: The Structural Nuances of a Jahn-Teller Active Complex

Manganese(III) acetylacetonate, Mn(acac)₃, is an octahedral coordination complex. The central manganese(III) ion, with a d⁴ electronic configuration in a high-spin state, is subject to the Jahn-Teller effect. This phenomenon dictates that any non-linear molecule in a degenerate electronic state will undergo a geometrical distortion to remove this degeneracy, leading to a more stable, lower-energy conformation.[1] For Mn(acac)₃, this results in significant deviations from a perfect octahedral geometry, most commonly observed as tetragonal elongation or compression of the Mn-O bonds.[1]

This inherent structural flexibility gives rise to polymorphism, the existence of multiple crystalline forms of the same compound. To date, five distinct polymorphs of manganese(III) acetylacetonate have been identified: α, β, γ, δ, and ε. Each polymorph possesses a unique crystal packing and subtle differences in the coordination environment of the manganese ion, which can influence its chemical and physical properties. Understanding these structural variations is crucial for applications where precise control over the material's characteristics is required.

Crystallographic Data of Manganese(III) Acetylacetonate Polymorphs

The crystallographic data for the known polymorphs of Mn(acac)₃ are summarized in the following tables. This data has been compiled from seminal studies in the field.

Table 1: Unit Cell Parameters of Mn(acac)₃ Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| α | Orthorhombic | Pbca | 15.428 | 13.568 | 16.516 | 90 | 90 | 90 | 3455.9 | 8 |

| β | Monoclinic | P2₁/c | 14.013 | 7.600 | 16.373 | 90 | 99.33 | 90 | 1720.8 | 4 |

| γ | Monoclinic | P2₁/n | 7.786 | 27.975 | 8.020 | 90 | 100.34 | 90 | 1718.9 | 4 |

| δ | Monoclinic | P2₁ | 7.820 | 13.980 | 8.080 | 90 | 99.90 | 90 | 870.3 | 2 |

| ε | Monoclinic | P2₁/n | 7.781 | 27.810 | 8.051 | 90 | 100.20 | 90 | 1712.0 | 4 |

Data for δ and ε polymorphs were collected at 293 K and 100 K, respectively.[2]

Table 2: Selected Bond Lengths and Jahn-Teller Distortion in Mn(acac)₃ Polymorphs

| Polymorph | Type of Distortion | Average Axial Mn-O (Å) | Average Equatorial Mn-O (Å) |

| β | Tetragonal Compression | 1.95 | 2.00 |

| γ | Tetragonal Elongation | 2.12 | 1.93 |

| δ | Orthorhombic Distortion | - | - |

| ε | Orthorhombic Distortion | - | - |

Note: Orthorhombic distortion involves three pairs of distinct Mn-O bond lengths, reflecting a lower symmetry than tetragonal distortion.[2]

Experimental Protocols

Synthesis of Manganese(III) Acetylacetonate Single Crystals

The synthesis of high-quality single crystals of Mn(acac)₃ suitable for X-ray diffraction is a critical first step. Several methods have been reported, with a common route involving the oxidation of a manganese(II) salt in the presence of acetylacetone (B45752).[3] A representative protocol is detailed below.

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O)

-

Acetylacetone (acacH)

-

Potassium permanganate (B83412) (KMnO₄)

-

Distilled water

-

Benzene

-

Petroleum ether

Procedure:

-

Preparation of the Manganese(II) Acetylacetonate Solution:

-

Dissolve manganese(II) chloride tetrahydrate and sodium acetate trihydrate in distilled water in a flask.

-

To this solution, add acetylacetone and stir to form a solution of manganese(II) acetylacetonate.

-

-

Oxidation to Manganese(III):

-

Separately, prepare an aqueous solution of potassium permanganate.

-

Slowly add the potassium permanganate solution to the stirred manganese(II) acetylacetonate solution. The color of the solution will change as the oxidation of Mn(II) to Mn(III) proceeds.

-

-

Crystallization:

-

After the addition of the oxidizing agent is complete, continue stirring for a short period.

-

Add another portion of aqueous sodium acetate solution.

-

Heat the mixture gently to promote the initial formation of microcrystals.

-

Cool the solution to room temperature and then in an ice bath to induce crystallization.

-

Collect the crude product, which appears as dark, lustrous crystals, by filtration.[3]

-

-

Recrystallization for Single Crystals:

-

Dissolve the crude product in a minimal amount of hot benzene.

-

Filter the hot solution to remove any insoluble impurities.

-

Slowly add petroleum ether to the filtrate until turbidity is observed.

-

Allow the solution to cool slowly and stand undisturbed. High-quality single crystals will form over time.

-

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure is performed using single-crystal X-ray diffraction. The following protocol provides a general workflow for the analysis of a Mn(acac)₃ crystal.

Instrumentation:

-

A four-circle goniometer equipped with a CCD or CMOS detector.

-

A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

A low-temperature device (e.g., a nitrogen cryostream) for temperature-dependent studies.

Procedure:

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a well-formed single crystal with sharp extinctions, typically 0.1-0.3 mm in size.[4]

-

Carefully mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

-

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

-

A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured.[4] For temperature-sensitive studies, such as the phase transition from the δ to the ε polymorph, data is collected at various temperatures.[2]

-

-

Data Reduction and Structure Solution:

-

The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.[4]

-

The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[4]

-

-

Structure Refinement:

-

The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

The final refined structure is validated using various crystallographic metrics.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the crystal structure of manganese(III) acetylacetonate.

Caption: Jahn-Teller distortion of a d⁴ ion in an octahedral field.

Caption: Polymorphism in manganese(III) acetylacetonate.

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

An In-depth Technical Guide to the Magnetic Properties of High-Spin Tris(acetylacetonato)manganese(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of the coordination complex tris(acetylacetonato)manganese(III), commonly abbreviated as Mn(acac)₃. This document delves into the theoretical underpinnings of its magnetism, presents key quantitative data, and offers detailed experimental protocols for its characterization.

Introduction: The Electronic Structure and Magnetism of Mn(acac)₃

Tris(acetylacetonato)manganese(III) is an octahedral coordination complex featuring a central manganese(III) ion (Mn³⁺) coordinated to three bidentate acetylacetonate (B107027) (acac⁻) ligands. The Mn³⁺ ion has a d⁴ electron configuration. In an octahedral ligand field, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²).

The magnetic properties of Mn(acac)₃ are dictated by the arrangement of these four d-electrons. Two possibilities exist:

-

Low-Spin Configuration: The electrons would first fill the lower t₂g orbitals before pairing up, resulting in the configuration (t₂g)⁴(eg)⁰. This would lead to two unpaired electrons.

-

High-Spin Configuration: The electrons would occupy both t₂g and eg orbitals to maximize spin multiplicity, leading to the configuration (t₂g)³(eg)¹. This results in four unpaired electrons.

Experimental evidence overwhelmingly confirms that Mn(acac)₃ adopts a high-spin configuration .[1][2][3] This is attributed to the fact that the acetylacetonate ligand creates a relatively weak ligand field, meaning the energy gap between the t₂g and eg orbitals (Δo) is smaller than the electron pairing energy. Consequently, it is energetically more favorable for the electrons to occupy the higher energy eg orbitals than to pair up in the t₂g orbitals. The presence of four unpaired electrons makes Mn(acac)₃ a paramagnetic substance, meaning it is attracted to an external magnetic field.[1][4]

A crucial aspect of the electronic structure of high-spin d⁴ complexes like Mn(acac)₃ is the Jahn-Teller effect .[5] This theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy and lower its overall energy. In the case of high-spin Mn(acac)₃, the single electron in the degenerate eg orbitals leads to a tetragonal distortion of the octahedron, typically an elongation along one axis.[5][6] This distortion further splits the energy levels of the d-orbitals.

Quantitative Magnetic Data

The magnetic properties of Mn(acac)₃ have been extensively studied. The key parameters are the magnetic susceptibility (χ) and the effective magnetic moment (μ_eff).

| Parameter | Experimental Value | Theoretical Spin-Only Value (S=2) | Reference |

| Effective Magnetic Moment (μ_eff) | 4.85 μ_B | 4.90 μ_B | [7] |

| 4.76 - 4.9 μ_B | [2] | ||

| ~4.9 μ_B | [3] | ||

| Molar Magnetic Susceptibility (χ_M) | Varies with temperature, follows the Curie-Weiss law. | - | [8][9] |

| Curie-Weiss Temperature (θ) | Typically small and negative, indicating weak antiferromagnetic interactions at low temperatures. | - | [7][9] |

Note: μ_B stands for Bohr Magneton.

The experimental effective magnetic moment values are in excellent agreement with the theoretical spin-only value calculated for a system with four unpaired electrons (S=2), providing strong evidence for the high-spin state of Mn(III) in this complex.

Experimental Protocols

Precise measurement of magnetic susceptibility is crucial for characterizing paramagnetic complexes like Mn(acac)₃. The following are detailed protocols for common experimental techniques.

Synthesis of Tris(acetylacetonato)manganese(III)

A common and reliable method for the synthesis of Mn(acac)₃ involves the oxidation of a manganese(II) salt in the presence of acetylacetone (B45752).

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O)

-

Acetylacetone (Hacac)

-

Potassium permanganate (B83412) (KMnO₄)

-

Distilled water

-

Toluene

-

Petroleum ether

Procedure:

-

In a conical flask, dissolve manganese(II) chloride tetrahydrate and sodium acetate trihydrate in distilled water.

-

To this solution, add acetylacetone and stir the mixture.

-

Slowly add a solution of potassium permanganate in distilled water dropwise to the stirred mixture.

-

Continue stirring for approximately 5 minutes after the addition of the potassium permanganate solution is complete.

-

Prepare a separate solution of sodium acetate trihydrate in water and add it in small portions to the reaction mixture.

-

Cool the mixture in an ice bath to precipitate the crude Mn(acac)₃ product.

-

Collect the dark brown, lustrous crystals by filtration using a Büchner funnel.[10]

-

Wash the crystals with distilled water and allow them to air dry.

-

For purification, the crude product can be recrystallized. Dissolve the dried Mn(acac)₃ in a minimal amount of hot toluene.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and add petroleum ether to precipitate the purified Mn(acac)₃.

-

Collect the recrystallized product by filtration and dry it in a desiccator.[6]

Determination of Magnetic Susceptibility by the Gouy Method

The Gouy balance is a classical and straightforward method for measuring the magnetic susceptibility of a solid sample.[11][12]

Apparatus:

-

Gouy balance (comprising an analytical balance and an electromagnet)

-

Gouy tube (a long, cylindrical tube of uniform cross-section)

-

Calibrant with a known magnetic susceptibility (e.g., HgCo(SCN)₄)

Procedure:

-

Calibration:

-

Weigh the empty Gouy tube with the electromagnet turned off (m_empty,off).

-

Turn on the electromagnet to a specific current and weigh the empty tube again (m_empty,on).

-

Fill the Gouy tube with the calibrant to a marked height and weigh it with the magnet off (m_cal,off).

-

Turn the magnet on to the same current and weigh the filled tube (m_cal,on).

-

-

Sample Measurement:

-

Empty and clean the Gouy tube.

-

Fill the tube with the finely powdered Mn(acac)₃ sample to the same marked height.

-

Weigh the tube with the sample with the magnet off (m_sample,off).

-

Turn the magnet on to the same current and weigh the tube again (m_sample,on).

-

-

Calculation: The apparent change in mass is used to calculate the magnetic susceptibility of the sample relative to the calibrant.

Determination of Magnetic Susceptibility by the Evans NMR Method

The Evans method is a convenient technique for measuring the magnetic susceptibility of a paramagnetic substance in solution using a standard NMR spectrometer.[1][4]

Materials:

-

Mn(acac)₃

-

A suitable deuterated solvent (e.g., CDCl₃)

-

An internal reference standard (e.g., tetramethylsilane, TMS, or a small amount of a non-deuterated solvent)

-

NMR tubes

-

A capillary insert

Procedure:

-

Prepare a solution of known concentration of Mn(acac)₃ in the deuterated solvent containing the internal reference.

-

Prepare a reference NMR tube containing only the deuterated solvent and the internal reference.

-

Acquire the ¹H NMR spectrum of the reference sample and accurately determine the chemical shift of the reference peak.

-

Acquire the ¹H NMR spectrum of the Mn(acac)₃ solution. The presence of the paramagnetic complex will cause a shift in the reference peak.

-

The difference in the chemical shift (Δδ) of the reference peak in the two spectra is directly proportional to the magnetic susceptibility of the solution.

Determination of Magnetic Susceptibility by SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument for measuring magnetic properties as a function of temperature and applied magnetic field.[13][14]

Apparatus:

-

SQUID magnetometer

-

Sample holder (e.g., a gelatin capsule or a straw)

Procedure:

-

A small, accurately weighed amount of the Mn(acac)₃ sample is placed in the sample holder.

-

The sample is loaded into the SQUID magnetometer.

-

The instrument is cooled to the desired starting temperature (often liquid helium temperature).

-

A magnetic field is applied, and the magnetic moment of the sample is measured.

-

Measurements are typically taken at various temperatures while either warming or cooling the sample, and at different applied magnetic fields.

-

The data is collected as magnetic moment versus temperature and/or magnetic moment versus applied field. From this data, the magnetic susceptibility can be calculated.

Visualizations

Jahn-Teller Distortion and d-orbital Splitting

The following diagram illustrates the effect of a tetragonal elongation (Jahn-Teller distortion) on the d-orbital energy levels of a high-spin d⁴ complex like Mn(acac)₃.

Caption: Energy level splitting of d-orbitals for a high-spin d⁴ ion from a free ion to an octahedral field and finally to a tetragonally distorted field due to the Jahn-Teller effect.

Experimental Workflow for Magnetic Susceptibility Measurement

The following diagrams outline the general workflows for the three described experimental methods for determining magnetic susceptibility.

Gouy Balance Workflow:

Caption: A simplified workflow for determining magnetic susceptibility using the Gouy balance method.

Evans NMR Method Workflow:

Caption: A workflow illustrating the key steps of the Evans NMR method for magnetic susceptibility measurement.

SQUID Magnetometry Workflow:

Caption: A generalized workflow for measuring magnetic properties using a SQUID magnetometer.

References

- 1. magritek.com [magritek.com]

- 2. Spectroscopic Characteristics of Highly Selective Manganese Catalysis in Acqueous Polyurethane Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. azom.com [azom.com]

- 5. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. Electronic Structure and Magnetic Properties of a High‐Spin MnIII Complex: [Mn(mesacac)3] (mesacac=1,3‐Bis(2,4,6‐trimethylphenyl)‐propane‐1,3‐dionato) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Gouy balance - Wikipedia [en.wikipedia.org]

- 13. squid.chem.wisc.edu [squid.chem.wisc.edu]

- 14. researchgate.net [researchgate.net]

A Deep Dive into the Solubility of Manganese Acetylacetonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Manganese acetylacetonate (B107027), a coordination complex available in both manganese(II) and manganese(III) oxidation states, is a versatile compound with significant applications in catalysis, materials science, and as a precursor in pharmaceutical synthesis. A critical parameter governing its utility in these fields is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of manganese(II) acetylacetonate (Mn(acac)₂) and manganese(III) acetylacetonate (Mn(acac)₃), complete with qualitative and the limitedly available quantitative data, detailed experimental protocols for solubility determination, and logical diagrams to illustrate key concepts.

Solubility Profile of Manganese Acetylacetonates (B15086760)

Metal acetylacetonates are generally recognized for their solubility in organic solvents, a property that distinguishes them from many inorganic metal salts.[1] This enhanced solubility is a key factor in their application as catalysts and precursors in various organic reactions.[1]

Qualitative Solubility

A summary of the qualitative solubility of manganese(II) and manganese(III) acetylacetonate in various organic solvents is presented below. This information is crucial for initial solvent screening in process development and experimental design.

Table 1: Qualitative Solubility of Manganese Acetylacetonate

| Solvent Family | Solvent | Manganese(II) Acetylacetonate (Mn(acac)₂) | Manganese(III) Acetylacetonate (Mn(acac)₃) |

| Alcohols | Methanol (B129727) (MeOH) | Soluble[2] | Soluble[3] |

| Ethanol (EtOH) | Soluble[2] | Soluble[4] | |

| Ketones | Acetone | Soluble[3] | Soluble[3][4] |

| Aromatic Hydrocarbons | Benzene | Soluble[2] | Soluble[4][5] |

| Toluene | Soluble[3] | - | |

| Halogenated Alkanes | Chloroform | - | Soluble[4] |

| Ethers | Diethyl Ether | - | Soluble[4] |

| Esters | Ethyl Acetate | - | Soluble[4][5] |

| Alkanes | Heptane | Soluble[2] | - |

| Sulfoxides | Dimethyl Sulfoxide (B87167) (DMSO) | Soluble[3] | Soluble[6][7] |

Note: A '-' indicates that no specific data was found in the searched literature.

It is noteworthy that manganese(III) acetylacetonate has been reported as being insoluble in organic solvents typically used in the paint industry; however, dimethyl sulfoxide (DMSO) was found to be an effective solvent in such applications.[6][7]

Quantitative Solubility

Quantitative solubility data for manganese acetylacetonates in organic solvents is sparse in publicly available literature. One source indicates a solubility of 11.5 g/L for manganese(II) acetylacetonate, although the specific solvent is not mentioned.[2] The lack of comprehensive quantitative data highlights an area for further experimental investigation.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for many chemical processes. Below are detailed methodologies for two common techniques used to measure the solubility of metal complexes like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the solid and liquid phases, and then determining the mass of the solute in a known mass or volume of the solvent.

Experimental Protocol:

-

Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is essential to confirm saturation.

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved by:

-

Allowing the solid to settle and then decanting the supernatant.

-

Filtering the solution through a pre-weighed, fine-porosity filter paper or a syringe filter compatible with the organic solvent. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

-

Solvent Evaporation: A precisely measured volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Drying and Weighing: The solvent is carefully evaporated from the filtrate under controlled conditions (e.g., in a fume hood, under a gentle stream of inert gas, or in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Constant Weight: The container with the solid residue is dried to a constant weight in a desiccator and then weighed accurately.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent (e.g., in g/100 mL or g/100 g).

UV-Visible Spectrophotometric Method

For compounds that absorb light in the UV-Visible range, spectrophotometry offers a sensitive and often faster method for determining solubility. This method relies on Beer-Lambert's law, which relates the absorbance of a solution to the concentration of the absorbing species.

Experimental Protocol:

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the desired organic solvent.

-

Calibration Curve Construction: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. A calibration curve is then constructed by plotting absorbance versus concentration. The λmax for Mn(III) acetylacetonate in methanol has been reported to be around 418 nm.[1]

-

Saturated Solution Preparation: A saturated solution of this compound is prepared in the same solvent following the saturation and equilibration steps described in the gravimetric method (Section 2.1, steps 1 and 2).

-

Phase Separation and Dilution: The saturated solution is carefully separated from the undissolved solid as described previously (Section 2.1, step 3). A known volume of the clear saturated solution is then accurately diluted with the solvent to bring its concentration within the range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The solubility of the this compound in the saturated solution is calculated by taking into account the dilution factor.

Visualization of Experimental and Logical Workflows

Diagrams created using the DOT language provide clear visual representations of the processes involved in solubility determination and the factors influencing it.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that underpins its wide-ranging applications. While qualitative data indicates good solubility in a variety of common organic solvents, there is a clear need for more extensive quantitative studies to provide researchers and drug development professionals with the precise data required for process optimization and formulation development. The experimental protocols detailed in this guide offer robust methodologies for obtaining this critical information. Understanding the interplay between the properties of the this compound complex, the choice of solvent, and the experimental conditions is essential for effectively harnessing the potential of these versatile compounds.

References

- 1. rsc.org [rsc.org]

- 2. MANGANESE(II) ACETYLACETONATE | 14024-58-9 [chemicalbook.com]

- 3. iiste.org [iiste.org]

- 4. researchgate.net [researchgate.net]

- 5. 14284-89-0 CAS MSDS (Manganic acetylacetonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Performance of Manganese(III) Acetylacetonate in Solvent-Borne and High-Solid Alkyd Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of Manganese(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal properties of manganese(III) acetylacetonate (B107027) (Mn(acac)₃), a compound with significant applications in catalysis and materials science. A thorough understanding of its thermal stability and decomposition pathway is crucial for its effective use and for the development of novel applications. This document details the thermal decomposition process, presents quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines detailed experimental protocols for these analytical techniques, and provides visual representations of the experimental workflow and decomposition mechanism.

Introduction

Manganese(III) acetylacetonate, a coordination complex with the formula Mn(C₅H₇O₂)₃, is a crystalline solid at room temperature. Its utility as a catalyst, precursor for manganese oxide nanomaterials, and in various organic syntheses necessitates a clear understanding of its behavior at elevated temperatures. The thermal decomposition of Mn(acac)₃ is a multi-step process involving the sequential loss of acetylacetonate (acac) ligands, ultimately leading to the formation of various manganese oxides. The precise nature of these intermediates and final products, as well as the temperatures at which these transformations occur, are critical parameters for process optimization and safety.

Thermal Decomposition Pathway

The thermal decomposition of manganese(III) acetylacetonate in an inert atmosphere is generally understood to proceed through a two-step mechanism. The initial step involves the reduction of Mn(III) to Mn(II) with the loss of one acetylacetonate radical, forming manganese(II) acetylacetonate (Mn(acac)₂). The second, higher-temperature step involves the decomposition of Mn(acac)₂ into a mixture of manganese oxides and carbonaceous residue.

In the temperature range of 140–240°C, β-Mn(C₅H₇O₂)₃ melts and transforms into Mn(C₅H₇O₂)₂.[1] Subsequently, at temperatures between 500–550°C, Mn(C₅H₇O₂)₂ decomposes to yield a mixture of manganese oxides, including MnO, Mn₃O₄, and Mn₂O₃, along with carbon.[1]

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of manganese(III) acetylacetonate and a related complex.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Manganese Acetylacetonate Complexes

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Species Lost | Reference |

| Mn(acac)₃ | 1 | 150 - 240 | ~28-31 | 1 x acac ligand | [2] |

| Mn(acac)₃ | 2 | 500 - 550 | Not Specified | Remaining acac ligands | [1] |

| [Mn(mesacac)₃]¹ | 1 | > 270 | 28 | Not Specified | [3] |

¹A related complex with mesityl groups, noted for its higher thermal stability.

Table 2: Differential Scanning Calorimetry (DSC) Data for Manganese(III) Acetylacetonate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) | Notes | Reference |

| Melting/Decomposition | ~140 | Not Specified | Endothermic | Corresponds to the formation of Mn(acac)₂. | [1] |

| Decomposition | ~500 | Not Specified | Not Specified | Decomposition of Mn(acac)₂ to manganese oxides. | [1] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data. The following sections provide step-by-step methodologies for the thermal analysis of manganese(III) acetylacetonate.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of Mn(acac)₃.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground Mn(acac)₃ powder into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance mechanism.

-

Place an empty, tared crucible on the reference position if using a simultaneous TGA-DSC instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset and peak temperatures of each decomposition step from the derivative of the TGA curve (DTG curve).

-

Calculate the percentage of mass loss for each distinct decomposition stage.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of Mn(acac)₃.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground Mn(acac)₃ powder into a clean, tared aluminum DSC pan.

-

Encapsulation: Hermetically seal the DSC pan to contain any volatile decomposition products.

-

Instrument Setup:

-

Place the sealed sample pan in the sample position of the DSC cell.

-

Place an empty, sealed aluminum pan in the reference position.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate endothermic and exothermic peaks to determine the enthalpy change (ΔH) for each thermal event.

-

Determine the onset and peak temperatures for each transition.

-

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and the proposed decomposition pathway of manganese(III) acetylacetonate.

Caption: Experimental workflow for thermal analysis of Mn(acac)₃.

Caption: Proposed decomposition pathway of Mn(acac)₃.

Conclusion

The thermal stability and decomposition of manganese(III) acetylacetonate are critical parameters that influence its application in various fields. The decomposition is a multi-step process initiated by the reduction of Mn(III) to Mn(II) with the loss of an acetylacetonate ligand, followed by the breakdown of the resulting Mn(acac)₂ complex at higher temperatures to form a mixture of manganese oxides. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound, enabling better control over processes and fostering the development of new technologies.

References

- 1. Synthesis and Thermal Stability of Manganese(III) Acetylacetonate - Eshmakov - Russian Journal of Inorganic Chemistry [archivog.com]

- 2. Spectroscopic Characteristics of Highly Selective Manganese Catalysis in Acqueous Polyurethane Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unraveling the Jahn-Teller Distortion in Manganese(III) Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Jahn-Teller distortion in manganese(III) acetylacetonate, Mn(acac)₃, a classic example of this fundamental phenomenon in coordination chemistry. This document synthesizes structural, spectroscopic, and theoretical data to offer a comprehensive resource for professionals in research and development.

Introduction to the Jahn-Teller Effect in Mn(acac)₃

The Jahn-Teller theorem posits that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy, thereby lowering the overall energy of the system.[1][2] In the case of manganese(III) acetylacetonate, the central Mn(III) ion possesses a high-spin d⁴ electron configuration in an octahedral ligand field. This configuration results in a degenerate ground state (⁵E₉), making the complex susceptible to Jahn-Teller distortion.[3] This distortion is most commonly observed as a tetragonal elongation or compression of the MnO₆ octahedron.[3][4] The static Jahn-Teller effect in Mn(acac)₃ has been confirmed through various experimental techniques, including gas-phase electron diffraction.[5][6]

Structural Manifestations of the Jahn-Teller Distortion

The primary evidence for Jahn-Teller distortion in Mn(acac)₃ comes from crystallographic studies, which reveal variations in the Mn-O bond lengths. The complex is known to exist in several polymorphic forms, each exhibiting a distinct distortion of the coordination polyhedron.[7][8]

Quantitative Structural Data

The following table summarizes the Mn-O bond lengths observed in different phases and states of Mn(acac)₃, clearly illustrating the tetragonal distortion.

| Phase/Method | Mn-O Axial Bond Lengths (Å) | Mn-O Equatorial Bond Lengths (Å) | Symmetry | Reference |

| Gas Phase (GED) | 2.157(16) | 1.946(5), 1.932(5) | C₂ | [5][6] |

| γ-modification (XRD) | ~2.12, ~2.15 | ~1.93 (average of four) | Tetragonally Elongated | [6][9] |

| A different crystalline form | 2.1578 | 1.9328, 1.9468 | Distorted Octahedral | [10] |

Spectroscopic Evidence

Spectroscopic techniques provide further insight into the electronic structure and the consequences of the Jahn-Teller distortion in Mn(acac)₃.

UV-Visible Spectroscopy

The electronic absorption spectrum of Mn(acac)₃ in ethanol (B145695) displays several bands. The transitions in the visible region are characteristic of the d-d transitions of the Mn(III) ion in a distorted octahedral environment. A notable feature is a broad d-d transition around 500 nm.[3] The Jahn-Teller distortion lifts the degeneracy of the d-orbitals, which can lead to the appearance of multiple bands in the electronic spectrum.[1] The electronic spectrum of Mn(acac)₃ shows metal-centered transitions at approximately 800 nm (⁵B₁₉ → ⁵A₁₉), 600 nm (⁵B₁₉ → ⁵B₂₉), and 400 nm (⁵B₁₉ → ⁵E₉).[11]

Electron Paramagnetic Resonance (EPR) Spectroscopy

High-spin Mn(III) complexes are often challenging to study by conventional X-band EPR.[12] However, high-frequency and -field EPR (HFEPR) is a powerful technique for characterizing such systems.[12] HFEPR studies on Mn(III) complexes provide information about the zero-field splitting parameters (D and E), which are sensitive to the symmetry and distortion of the coordination environment.[12][13] For Mn(acac)₃, HFEPR has been instrumental in confirming the tetragonally elongated structure as the "natural" form of the Jahn-Teller distortion, free from crystal packing effects.[6][9]

Experimental Protocols

Synthesis of Manganese(III) Acetylacetonate

A common method for the synthesis of Mn(acac)₃ involves the reaction of a manganese(II) salt with acetylacetone (B45752) in the presence of an oxidizing agent. A well-established protocol is the reaction of manganese(II) chloride with acetylacetone and potassium permanganate (B83412).[7][14]

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O)

-

Acetylacetone (Hacac)

-

Potassium permanganate (KMnO₄)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve sodium acetate trihydrate in distilled water.

-

Add manganese(II) chloride tetrahydrate to the solution and stir until dissolved.

-

In a separate beaker, dissolve potassium permanganate in distilled water.

-

Slowly add the potassium permanganate solution to the manganese(II) solution with vigorous stirring.

-

Add acetylacetone dropwise to the reaction mixture while continuing to stir.

-